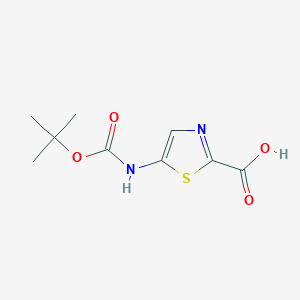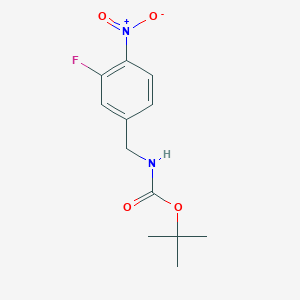
Ácido 2-cloro-6-(trifluorometil)piridina-4-acético
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods. For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Aplicaciones Científicas De Investigación
Industria agroquímica
Ácido 2-cloro-6-(trifluorometil)piridina-4-acético: es un motivo estructural clave en los ingredientes agroquímicos activos. Sus derivados, en particular las trifluorometilpiridinas (TFMP), desempeñan un papel importante en la protección de los cultivos. Los derivados de TFMP como el fluazifop se han introducido en el mercado, con más de 20 nuevos agroquímicos que contienen TFMP adquiriendo nombres comunes ISO . La combinación única de las propiedades fisicoquímicas del átomo de flúor y las características del grupo piridina contribuyen a las actividades biológicas de estos compuestos .
Desarrollo farmacéutico
Varios derivados de TFMP se utilizan en la industria farmacéutica. Hasta la fecha, se ha otorgado la aprobación de comercialización a cinco productos farmacéuticos que contienen el grupo TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos . La incorporación de átomos de flúor en moléculas orgánicas afecta significativamente sus actividades biológicas, lo que las hace valiosas en el desarrollo de fármacos .
Medicina veterinaria
Además de los productos farmacéuticos para humanos, los derivados de TFMP tienen aplicaciones en la medicina veterinaria. Se han aprobado dos productos veterinarios que contienen la estructura de TFMP, lo que indica la versatilidad de este compuesto en diversos campos relacionados con la salud .
Síntesis de compuestos orgánicos
El compuesto sirve como intermedio en la síntesis de diversas moléculas orgánicas. Es particularmente útil en la preparación de (trifluorometil)piridillitios a través de reacciones de metalación, que son pasos esenciales en la síntesis de estructuras orgánicas complejas .
Ciencia de materiales
This compound: los derivados se utilizan en la síntesis de marcos metal-orgánicos (MOF). Los MOF son materiales porosos con aplicaciones que van desde el almacenamiento de gas hasta la catálisis .
Investigación química
Los derivados de cloro (trifluorometil)piridinas, incluido nuestro compuesto de interés, se utilizan como sustratos modelo para la funcionalización regioexhaustiva. Este proceso es crucial para la modificación de las estructuras químicas para lograr las propiedades y actividades deseadas .
Aplicaciones terapéuticas
Se han presentado patentes para el uso de derivados de ácido 2-cloro-6-(trifluorometil)piridina-4-acético en el tratamiento de enfermedades mediadas por MAGL y como antagonistas del receptor V1a para tratar trastornos neuropsiquiátricos . Esto destaca el potencial de este compuesto en el desarrollo de nuevos agentes terapéuticos.
Ciencia ambiental
El impacto ambiental de los compuestos fluorados, incluidos los derivados de TFMP, es un área de investigación en curso. Comprender el destino y el comportamiento ambientales de estos compuestos es crucial para evaluar su seguridad ecológica y desarrollar prácticas agrícolas sostenibles .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that many compounds with similar structures target the respiratory system .
Mode of Action
Compounds with similar structures often interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in reactions such as the suzuki–miyaura (sm) coupling reaction , which involves the formation of carbon-carbon bonds.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Similar compounds are known to cause skin corrosion/irritation and serious eye damage/eye irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid. For instance, the compound should be kept in a dry and well-ventilated place, away from strong oxidizing agents . The compound’s fluorine atoms can also impact its chemical reactivity, physico-chemical behavior, and biological activity .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis . This compound can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often associated with the accumulation of the compound in specific tissues and organs, leading to cellular damage and dysfunction.
Metabolic Pathways
2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of the compound. Additionally, 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to various cellular compartments . The localization and accumulation of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid in specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the action of targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal (NLS) can direct 2-Chloro-6-(trifluoromethyl)pyridine-4-acetic acid to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, mitochondrial targeting sequences (MTS) can facilitate its transport to the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-6-2-4(3-7(14)15)1-5(13-6)8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGBTCBIYJLJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230122 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227571-06-3 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227571-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane](/img/structure/B1529849.png)

![3-Bromo-7-iodo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1529852.png)

![Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1529854.png)
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1529855.png)







